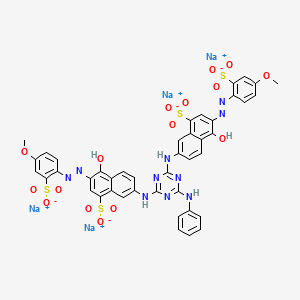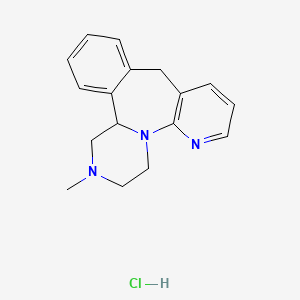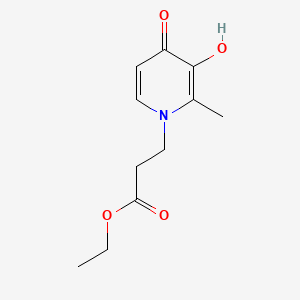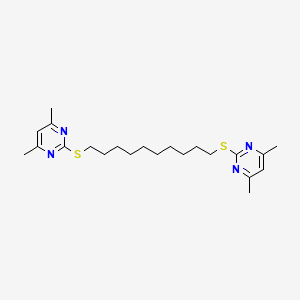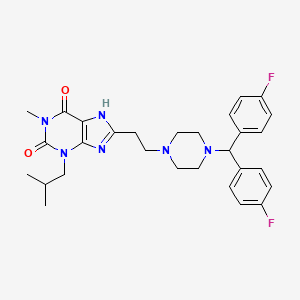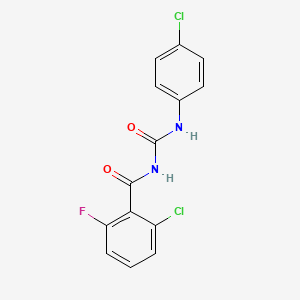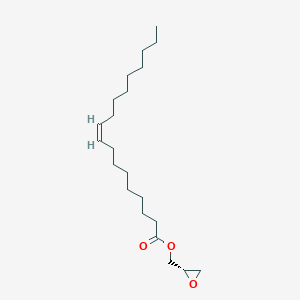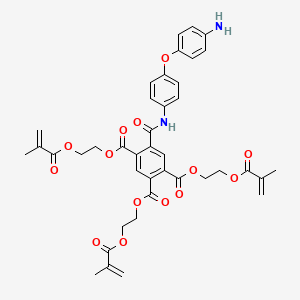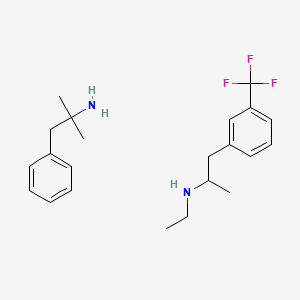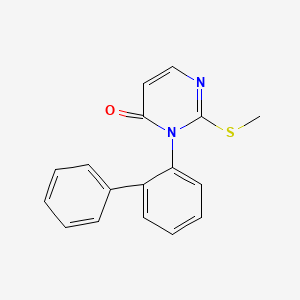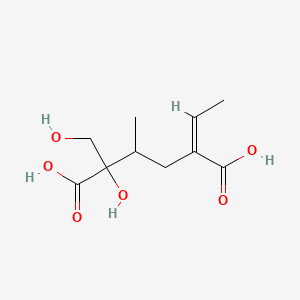
5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid is a complex organic compound with a unique structure It belongs to the class of dicarboxylic acids and has potential applications in various scientific and industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid can be achieved through various synthetic routes. One common method involves the reaction of ethylidene malonic acid with hydroxymethyl groups under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. The reaction is usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkoxides. The reaction conditions depend on the specific nucleophile and substrate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for various organic synthesis reactions.
Biology: In biological research, this compound may be used as a probe or reagent to study biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: Potential medical applications of this compound include its use as a precursor for drug synthesis or as a therapeutic agent. Its chemical properties may make it suitable for targeting specific diseases or conditions.
Industry: In industry, this compound can be used in the production of polymers, coatings, and other materials. Its unique properties may enhance the performance and durability of these products.
Mechanism of Action
The mechanism by which 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The pathways involved can vary, but they often include signaling cascades and metabolic processes.
Comparison with Similar Compounds
Malonic Acid: A simple dicarboxylic acid with similar reactivity but lacking the hydroxymethyl group.
Glutaric Acid: Another dicarboxylic acid with a longer carbon chain.
Methylmalonic Acid: A methylated derivative of malonic acid.
Uniqueness: 5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid is unique due to its specific structural features, including the presence of both hydroxymethyl and ethylidene groups
Properties
CAS No. |
28463-14-1 |
|---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(5Z)-5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid |
InChI |
InChI=1S/C10H16O6/c1-3-7(8(12)13)4-6(2)10(16,5-11)9(14)15/h3,6,11,16H,4-5H2,1-2H3,(H,12,13)(H,14,15)/b7-3- |
InChI Key |
WGBRYLLSVMNVMD-CLTKARDFSA-N |
Isomeric SMILES |
C/C=C(/CC(C)C(CO)(C(=O)O)O)\C(=O)O |
Canonical SMILES |
CC=C(CC(C)C(CO)(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


